molecular formula C27H25N3O3 B11562139 N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide

N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide

Cat. No.: B11562139
M. Wt: 439.5 g/mol
InChI Key: NCHREFJEXWKMQY-SKSABFEXSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylbutenylidene hydrazinecarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-phenylbut-3-en-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-1-phenylmethanimine
  • 4-Methoxyphenyl-1,2-propanediol
  • N,N,N′,N′-tetrakis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine

Uniqueness

N-[(1Z)-2-(4-METHOXYPHENYL)-1-{N’-[(2Z,3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2Z)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H25N3O3/c1-20(13-14-21-9-5-3-6-10-21)29-30-27(32)25(19-22-15-17-24(33-2)18-16-22)28-26(31)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,28,31)(H,30,32)/b14-13+,25-19-,29-20-

InChI Key

NCHREFJEXWKMQY-SKSABFEXSA-N

Isomeric SMILES

C/C(=N/NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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